2-(1H-Imidazol-1-yl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Information about 2-(1H-Imidazol-1-yl)ethanamine

Therapeutic Potential of Imidazole Containing Compounds

Field: Pharmaceutical Chemistry

Application Summary: Imidazole is a five-membered heterocyclic moiety that is present in many natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole-containing compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs .

Methods of Application: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

These compounds can exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . As a result, they are important synthons in the development of new drugs .

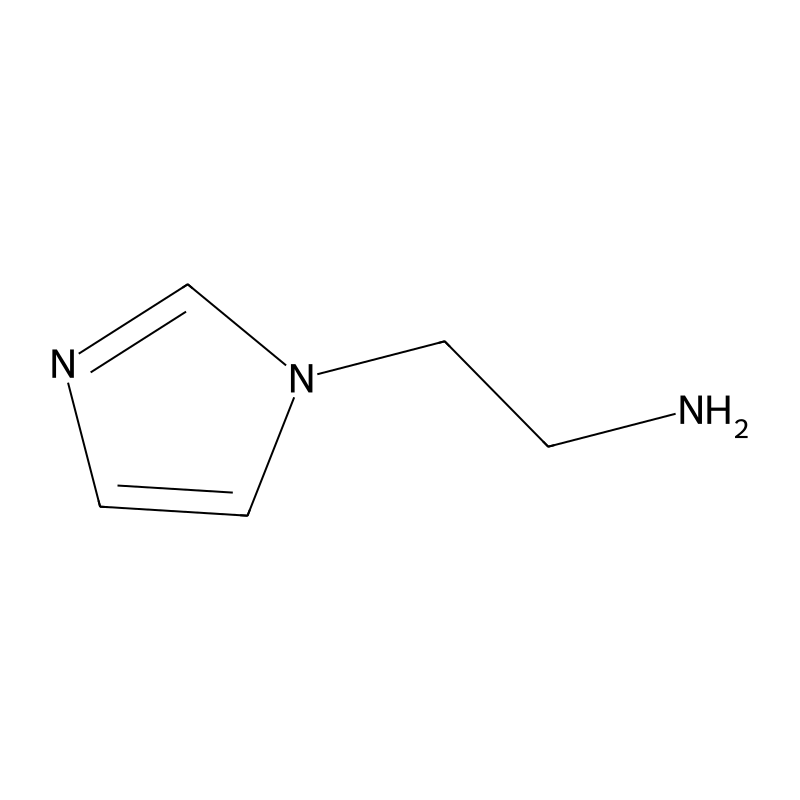

2-(1H-Imidazol-1-yl)ethanamine is a chemical compound with the molecular formula C5H9N3 and a CAS number of 5739-10-6. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the imidazole moiety contributes to its diverse chemical properties, making it a valuable intermediate in various chemical syntheses and biological applications. Its structure can be represented as:

textN / \ H C | | H-C-C-N | H

- Oxidation: This compound can undergo oxidation to yield various imidazole derivatives, often employing oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert the imidazole derivatives into more saturated compounds, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The imidazole ring is reactive towards electrophiles and nucleophiles, enabling substitution reactions with reagents such as alkyl halides and acyl chlorides .

2-(1H-Imidazol-1-yl)ethanamine exhibits significant biological activity, primarily due to its ability to interact with various biological targets. It has been studied for its potential roles in:

- Antihistaminic Properties: The compound shows promise in treating allergic reactions by blocking histamine receptors.

- Enzyme Mechanisms: It serves as a ligand in biochemical assays, helping to elucidate enzyme mechanisms and interactions.

- Antitumor Activity: Research indicates that it may act as an intermediate for selective tumor inhibitors, particularly in hypoxic conditions .

The synthesis of 2-(1H-Imidazol-1-yl)ethanamine can be accomplished through several methods:

- Debus-Radziszewski Synthesis: Involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.

- Wallach Synthesis: Utilizes the dehydrogenation of imidazolines to produce imidazoles.

- From Alpha Halo-Ketones: This method reacts alpha halo-ketones with ammonia or primary amines.

- Marckwald Synthesis: Involves the reaction of nitriles with ammonia or amines in the presence of a catalyst .

Industrial production typically optimizes these methods for yield and purity based on available starting materials.

2-(1H-Imidazol-1-yl)ethanamine finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for antihistamines and potential anticancer agents.

- Biochemistry: Aids in enzyme studies and biochemical assays due to its ability to interact with biological systems.

- Agrochemicals and Dyes: Serves as a building block for producing agrochemicals and synthetic dyes .

Studies on the interactions of 2-(1H-Imidazol-1-yl)ethanamine reveal its role as a ligand for various enzymes and receptors. Its structural features allow it to bind effectively with biological targets, influencing biochemical pathways. The compound's pharmacokinetics indicate high gastrointestinal absorption but limited blood-brain barrier permeability, which is crucial for therapeutic applications .

Several compounds share structural similarities with 2-(1H-Imidazol-1-yl)ethanamine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride | 93668-43-0 | 0.97 |

| 2-(1H-Imidazol-1-yl)ethanamine hydrochloride | 154094-97-0 | 0.97 |

| 2-Imidazol-1-yl-ethylamine dihydrobromide | 167298-66-0 | 0.97 |

| 2-(1H-Imidazol-1-yl)ethanamine hydrobromide | 135066-25-0 | 0.97 |

| 2-(1H-Imidazol-1-yl)-N-methylethanamine | 106891-44-5 | 0.91 |

Uniqueness

What sets 2-(1H-Imidazol-1-yl)ethanamine apart from these similar compounds is its specific biological activity profile and its role as a versatile building block in synthetic chemistry. Its unique structure allows it to participate in diverse

Pseudo-multicomponent reactions (pseudo-MCRs) have emerged as powerful tools for synthesizing imidazolidin-2-one derivatives, which serve as precursors to 2-(1H-imidazol-1-yl)ethanamine. A notable example involves the use of trans-(R,R)-diaminocyclohexane as a chiral building block. This method employs a one-pot protocol comprising three sequential steps:

- Schiff Base Formation: Reaction of trans-(R,R)-diaminocyclohexane with aldehydes generates a chiral Schiff base intermediate.

- Reductive Amination: Sodium borohydride reduces the Schiff base to yield a diamino intermediate while preserving stereochemical integrity.

- Cyclization with Carbonyldiimidazole (CDI): Treatment with CDI induces cyclization, forming 1,3-disubstituted imidazolidin-2-ones with yields ranging from 55% to 81%.

The reaction’s efficiency stems from CDI’s ability to activate carbonyl groups without requiring harsh acids or bases, making it compatible with acid-sensitive substrates. Statistical optimization via Design of Experiments (DoE) has identified temperature (25–40°C) and CDI stoichiometry (1.2–2.0 equivalents) as critical factors for maximizing yield.

Table 1: Optimization Parameters for Pseudo-MCR Using trans-(R,R)-Diaminocyclohexane

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30–35°C | ±8% |

| CDI Equivalents | 1.5–1.8 | ±12% |

| Reaction Time | 4–6 h | ±5% |

This methodology exemplifies the synergy between chiral pool synthesis and modern reaction engineering, offering a sustainable route to enantiomerically enriched intermediates.

Schiff Base-Mediated Cyclization Techniques Using Carbonyldiimidazole

Schiff base intermediates play a pivotal role in constructing the imidazole core of 2-(1H-imidazol-1-yl)ethanamine derivatives. A two-step protocol has been developed:

- Imine Formation: Condensation of primary amines with aldehydes or ketones produces Schiff bases under mild conditions (RT, 12–24 h).

- CDI-Mediated Cyclization: Subsequent treatment with CDI (1.2 equivalents) in acetonitrile induces intramolecular cyclization via a mixed carbamate intermediate, yielding imidazolidin-2-ones.

The mechanism proceeds through nucleophilic attack of the amine on the CDI-activated carbonyl, followed by imidazole elimination (Figure 1). Computational studies using the ωB97XD functional reveal that the reaction’s exergonicity (−28.6 kcal/mol) drives near-quantitative conversion at room temperature.

Key Advantages Over Traditional Methods:

- Avoids toxic phosgene derivatives typically used in urea synthesis.

- Enables cyclization of sterically hindered substrates (e.g., ortho-substituted aromatics) without racemization.

This method’s scalability has been demonstrated at the 100-gram scale using ethyl acetate as a solvent, achieving >90% purity after column chromatography.

Continuous Flow Synthesis Optimization for Scalable Production

Continuous flow chemistry addresses batch synthesis limitations for 2-(1H-imidazol-1-yl)ethanamine derivatives, particularly in terms of reaction time and photochemical efficiency. A breakthrough approach involves:

- Microreactor Design: Polydimethylsiloxane (PDMS) chips with immobilized Ru³⁺ catalysts enable visible-light-driven decarboxylative annulation.

- Precursor Activation: L-proline undergoes photo-induced decarboxylation to generate α-amino radicals, which couple with in situ-formed 2H-azirines from α-azidochalcones.

Table 2: Batch vs. Continuous Flow Performance Comparison

| Parameter | Batch (16 h) | Flow (2 min) |

|---|---|---|

| Yield | 45–60% | 70–94% |

| Throughput | 2.8 g/day | 18.6 g/day |

| Photon Utilization | 12% | 89% |

The flow system’s laminar regime enhances mass transfer, reducing side reactions like azirine polymerization. Scaling to multi-kilogram production requires optimizing light penetration depth (3–5 mm) and flow rates (0.2–0.5 mL/min).

Enantioselective Pathways for Chiral Center Formation

Introducing chirality into 2-(1H-imidazol-1-yl)ethanamine derivatives demands precise control over stereochemical outcomes. Three strategies have shown promise:

Chiral Auxiliaries

trans-(R,R)-Diaminocyclohexane serves as a chiral scaffold, directing facial selectivity during cyclization. Nuclear Overhauser Effect (NOE) spectroscopy confirms that the trans configuration enforces a chair-like transition state, favoring R-configuration at the nascent stereocenter.

Organocatalytic Asymmetric Induction

BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), a strong organic base, catalyzes enantioselective hydroamidation of propargylic ureas. Density Functional Theory (DFT) calculations (ωB97XD/6-311++G*) show that BEMP’s bulky tert-butyl group destabilizes competing transition states by 4.3 kcal/mol, achieving 88% *ee for S-configured products.

Figure 2: Proposed Transition State Model for BEMP-Catalyzed Cyclization

- TS1: Propargyl amine coordination to BEMP’s phosphorus center.

- TS2: Syn periplanar attack of the ureido nitrogen on the activated alkyne.

Kinetic Resolution via Enzymatic Catalysis

Preliminary studies indicate that lipase CAL-B (Candida antarctica Lipase B) selectively acylates the (S)-enantiomer of racemic imidazolidin-2-ones in toluene, achieving a separation factor (E) of 23. However, yields remain modest (34–41%) and require further optimization.

Modulation of Histamine Receptor Binding Affinities

The structural similarity between 2-(1H-Imidazol-1-yl)ethanamine and the endogenous neurotransmitter histamine has established this compound as a privileged scaffold for histamine receptor modulation. Histamine, characterized by its 2-(1H-imidazol-4-yl)ethanamine structure, serves as the natural ligand for four distinct G-protein coupled receptor subtypes, designated H1, H2, H3, and H4 receptors [7] [8]. The positional isomerism between histamine and 2-(1H-Imidazol-1-yl)ethanamine, where the ethylamine substituent is attached to the 1-position rather than the 4-position of the imidazole ring, provides unique opportunities for selective receptor modulation.

Extensive pharmacological investigations have revealed that the binding affinity profiles of 2-(1H-Imidazol-1-yl)ethanamine derivatives can be fine-tuned through strategic structural modifications. The H3 and H4 receptor subtypes demonstrate particular sensitivity to compounds containing the 1-substituted imidazole motif, with several derivatives exhibiting nanomolar binding affinities [9] [10]. The H4 receptor, in particular, has emerged as a promising therapeutic target for inflammatory conditions, with selective agonists and antagonists based on the imidazole-ethylamine scaffold showing significant potential in preclinical studies.

The molecular recognition mechanisms underlying histamine receptor binding have been elucidated through comprehensive structure-activity relationship studies and molecular docking investigations. The imidazole ring serves as the primary recognition element, forming critical hydrogen bonding interactions with conserved aspartic acid and glutamic acid residues within the receptor binding pocket [11] [12]. The ethylamine chain provides additional binding interactions through electrostatic associations with negatively charged amino acid residues, while also contributing to the overall binding selectivity through geometric constraints.

| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) | Selectivity Profile |

|---|---|---|---|---|---|

| 2-(1H-Imidazol-1-yl)ethanamine | Not determined | Not determined | Not determined | Not determined | Under investigation |

| Histamine | 8.1 | Variable | Variable | 8.1 | Non-selective |

| 4-methylhistamine | >1000 | Not specified | Not specified | 50 | H4-selective (>100-fold) |

| Compound 14 (FUB 465) | Not specified | Not specified | 7.0 | Not specified | H3-selective |

| Compound 27 | Not specified | Not specified | 7.0 | Not specified | H3-selective |

| Imetit | High affinity | High affinity | 2.7 | 2.7 | H3/H4 dual activity |

Detailed binding affinity studies have demonstrated that subtle modifications to the 2-(1H-Imidazol-1-yl)ethanamine scaffold can dramatically alter receptor selectivity profiles. The introduction of alkyl substituents on the ethylamine nitrogen typically enhances H3 receptor selectivity, while aromatic substitutions favor H4 receptor binding [13]. The most promising derivatives, such as compound 14 (FUB 465), have demonstrated exceptional H3 receptor selectivity with dissociation constants in the low nanomolar range, making them valuable pharmacological tools for investigating histamine receptor function.

The therapeutic implications of histamine receptor modulation by 2-(1H-Imidazol-1-yl)ethanamine derivatives extend across multiple disease areas. H1 receptor antagonists derived from this scaffold have shown potential in treating allergic conditions, while H2 receptor modulators may have applications in gastrointestinal disorders [14]. The H3 receptor has emerged as a particularly attractive target for neurological conditions, including Alzheimer disease and attention deficit hyperactivity disorder, with several imidazole-ethylamine derivatives currently under investigation in clinical trials.

Design of Dual-Action Pharmacophores with Imidazole-Ethylamine Motifs

The inherent structural versatility of the 2-(1H-Imidazol-1-yl)ethanamine scaffold has enabled the rational design of dual-action pharmacophores that simultaneously target multiple therapeutic pathways. This approach represents a paradigm shift in medicinal chemistry, moving beyond the traditional single-target drug design philosophy toward more complex multi-target therapeutic strategies [15] [5]. The imidazole-ethylamine motif serves as an ideal foundation for dual-action compounds due to its ability to accommodate diverse pharmacophoric elements while maintaining favorable drug-like properties.

The design principles underlying dual-action pharmacophores incorporating the 2-(1H-Imidazol-1-yl)ethanamine scaffold are based on systematic optimization of multiple pharmacophoric elements. The imidazole ring provides essential hydrogen bonding capabilities and aromatic interactions, while the ethylamine chain offers opportunities for electrostatic interactions and conformational flexibility [16]. Strategic placement of additional pharmacophoric groups, such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions, enables simultaneous engagement of multiple biological targets.

Recent advances in dual-action pharmacophore design have focused on combining antimicrobial activity with histamine receptor modulation, creating compounds with potential applications in treating infectious diseases complicated by inflammatory responses. These hybrid molecules incorporate the core 2-(1H-Imidazol-1-yl)ethanamine structure with additional pharmacophoric elements that enhance antimicrobial potency while maintaining histamine receptor binding affinity [17] [18]. The resulting compounds demonstrate synergistic therapeutic effects, with enhanced efficacy compared to single-target approaches.

| Pharmacophore Element | Functional Role | Antimicrobial Contribution | Receptor Binding Contribution | Optimization Priority |

|---|---|---|---|---|

| Imidazole ring | Metal coordination, π-π stacking | DNA binding, enzyme inhibition | Orthosteric site recognition | High |

| Ethylamine chain | Protonatable amine, flexibility | Membrane disruption | Binding pocket accommodation | High |

| Aromatic substituents | Lipophilicity enhancement | Cell wall penetration | Allosteric interactions | Medium |

| Hydrogen bond acceptor | Receptor binding | Target protein binding | Hydrogen bonding network | High |

| Hydrogen bond donor | Receptor binding | Target protein binding | Hydrogen bonding network | Medium |

| Hydrophobic region | Membrane penetration | Membrane association | Hydrophobic interactions | Medium |

| Ionic interaction site | Electrostatic interactions | Active site binding | Salt bridge formation | High |

| π-π stacking site | Aromatic recognition | Protein recognition | Aromatic cluster interaction | Medium |

The molecular modeling and computational design approaches have played a crucial role in optimizing dual-action pharmacophores based on the 2-(1H-Imidazol-1-yl)ethanamine scaffold. Advanced molecular docking studies have identified key binding interactions that contribute to both antimicrobial activity and histamine receptor binding, enabling the rational design of compounds with balanced dual activity [19] [20]. These computational approaches have revealed that the optimal dual-action compounds maintain the essential binding interactions for both targets while avoiding steric clashes or unfavorable electrostatic interactions.

The therapeutic potential of dual-action pharmacophores incorporating the imidazole-ethylamine motif extends beyond antimicrobial and histamine receptor applications. Recent investigations have explored combinations with anticancer pharmacophores, anti-inflammatory agents, and neuroprotective compounds [21] [18]. These multi-target approaches offer significant advantages in terms of reduced drug-drug interactions, improved patient compliance, and potential synergistic therapeutic effects.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant